molecular formula C15H12 B1210913 2-Phenyl-1H-indene CAS No. 4505-48-0

2-Phenyl-1H-indene

Cat. No.: B1210913
CAS No.: 4505-48-0
M. Wt: 192.25 g/mol
InChI Key: BSBXLZYWGGAVHD-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indene is an organic compound with the molecular formula C15H12 It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring

Scientific Research Applications

2-Phenyl-1H-indene has diverse applications in scientific research:

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

    Oxidation: Formation of 2-phenylindanone or 2-phenylindane-1-carboxylic acid.

    Reduction: Formation of 2-phenylindane.

    Substitution: Various substituted indenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

  • 2-Phenylindene
  • 2-Phenylindanone
  • 2-Phenylindane

Comparison: 2-Phenyl-1H-indene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Phenylindene lacks the hydrogen atom at the first position, which can significantly alter its reactivity and applications .

Properties

IUPAC Name

2-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBXLZYWGGAVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326562
Record name 2-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4505-48-0
Record name 2-Phenylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2-indanone (13.47 g, 102 mmol) in anhydrous benzene (100 mL) is added to phenylmagnesium bromide (3.0M in diethyl ether, 50.9 mL, 153 mmol) at 5° C. over 2.5 hours. The reaction was allowed to warm to room temperature over 30 minutes. The solution was cooled to 0° C. and 150 mL of water are added. The resultant mixture was diluted with 200 mL of hexanes, neutralized with 5M HCl, and washed with brine (2×100 mL). The aqueous layer was extracted with hexanes (2×50 mL), and the combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo from the filtrate to yield a brown oil. This oil and p-toluenesulfonic acid (0.50 g) were dissolved in benzene (250 mL) in a round-bottom flask below a Soxhlet extractor containing 4 Å molecular sieves. After refluxing for 2.5 hours, the solution was filtered and cooled to 5° C. overnight. The product, a white flaky solid, was collected by filtration, and was washed with 50 mL of cold benzene. Additional product is obtained by concentrating the filtrate, cooling, and filtering the crystals (12.60 g, 64.3% yield). 1H NMR (400 Mhz, 20° C., CDCl3) δ7.62 (d,J=7.3 Hz, 2H), 7.47 (d,J =7.3 Hz, 1H), 7.39 (m, 3H), 7.27 (m, 2H), 7.22 (s,1H), 7.18 (t,J=7.4 Hz,1H), 3.78 (S, 2H). 13C{1H} NMR (100 Mhz, 20° C., CDCl3): δ146.3, 145.3, 143.1, 135.9, 128.6, 127.5, 126.5, 126.4, 125.6, 124.7, 123.6, 120.9, 38.9.
Quantity
13.47 g
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Yield
64.3%

Synthesis routes and methods II

Procedure details

20 ml of DMF, 2.2 g (20 mmol) of indene, 2.2 ml (20 mmol) of iodo-benzene, 2 ml of triethylamine and 0,134 (0,6 mmol) of Pd(OAc)2 were stirred under reflux for 10 hours. The resulting mixture was poured into the mixture of 50 ml of dicloromethane and 50 ml of water. Organic layer was separated, washed twice with water, filtered and dried over Na2SO4. Dicloromethane was removed and the residue was recrystallized from 20 ml of EtOH. The yeld of product was 65 %.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
0,134
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 ml of triethylamine, 2.2 g (20 mmole) of indene, 4.08 g (20 mmole) of iodobenzene and 0.134 g (0.6 mmole) of Pd(OAc)2 were stirred under reflux for 10 h. After that the mixture was cooled to room temperature and treated with 100 ml of ethanol. The crystalline precipitate was isolated, washed with ethanol and dried under vacuum to obtain 1.6 g (46%) of 2-phenyl-indene.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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